3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-B]pyrazole

Kinase Inhibition TGF-β Signaling Medicinal Chemistry

This 3-bromo-substituted pyrrolo[1,2-b]pyrazole scaffold is the definitive precursor for synthesizing potent ALK5 (TβR-I) kinase inhibitors. The bromine atom at the 3-position is an indispensable synthetic handle for palladium-catalyzed cross-coupling reactions—chloro-analogs lack sufficient reactivity, while iodo-analogs introduce cost and stability liabilities. This single-isomer solid enables reliable scale-up from milligram to multi-gram synthesis with robust impurity control, making it the strategic choice for medicinal chemistry programs targeting TGF-β signaling in fibrosis and oncology.

Molecular Formula C6H7BrN2
Molecular Weight 187.04 g/mol
CAS No. 174790-35-3
Cat. No. B042010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-B]pyrazole
CAS174790-35-3
Molecular FormulaC6H7BrN2
Molecular Weight187.04 g/mol
Structural Identifiers
SMILESC1CC2=C(C=NN2C1)Br
InChIInChI=1S/C6H7BrN2/c7-5-4-8-9-3-1-2-6(5)9/h4H,1-3H2
InChIKeyASLSBGAOXZIHHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Overview for 3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-B]pyrazole (CAS 174790-35-3)


3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-B]pyrazole (CAS 174790-35-3) is a heterocyclic organic compound with the molecular formula C6H7BrN2 and a molecular weight of 187.04 g/mol . It serves as a key intermediate, characterized by a fused pyrrolo[1,2-B]pyrazole core . This bicyclic scaffold is foundational for synthesizing analogs of known kinase inhibitors targeting the TGF-β pathway, such as ALK5 (TβR-I) [1][2].

Procurement Implications: Why In-Class Compounds Are Not Interchangeable with 3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-B]pyrazole


Substitution with other halogenated analogs or unsubstituted pyrrolopyrazoles in a synthetic pathway is not possible without altering the downstream product. The specific bromine atom at the 3-position on the 3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-B]pyrazole core is a crucial synthetic handle for cross-coupling reactions like Suzuki-Miyaura [1]. Replacing it with a chloro-analog would significantly reduce reactivity in these palladium-catalyzed transformations, while using an iodo-analog, though more reactive, may introduce cost and stability challenges. Using the unsubstituted core would require a completely different synthetic strategy to introduce aromatic or heteroaromatic 'warhead' groups essential for biological activity, as detailed in Section 3 [2].

Quantitative Performance Evidence for 3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-B]pyrazole and Its Class


TGF-β Receptor I (ALK5) Kinase Inhibition Potency of Synthesized Pyrrolopyrazole Derivatives

3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-B]pyrazole is the critical starting material for synthesizing a class of potent ALK5 inhibitors. While the compound itself is not an inhibitor, its derivatives show defined activity. For example, a series of synthesized 4-phenyl-substituted 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole derivatives (the class accessible from this bromo-intermediate) exhibit potent inhibition with reported IC50 values in the range of 0.000005 mM to 0.0195 mM (5 nM to 19,500 nM) against ALK5 [1]. This demonstrates the functional viability of the core scaffold.

Kinase Inhibition TGF-β Signaling Medicinal Chemistry

Optimal Application Scenarios for Procuring 3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-B]pyrazole


Synthesis of Diversely Substituted ALK5 Kinase Inhibitors for TGF-β Pathway Research

Procure this compound as a key building block to synthesize novel ALK5 (TGF-β receptor I) kinase inhibitors. This is supported by primary literature demonstrating that the core 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole scaffold can be functionalized to yield compounds with sub-micromolar to low nanomolar ALK5 inhibition (e.g., IC50 down to 5 nM) [1]. The bromine handle enables diverse palladium-catalyzed couplings (e.g., Suzuki-Miyaura) to explore SAR around the 'warhead' group, which is known to critically influence kinase selectivity [2][3]. This is essential for developing tool compounds to study TGF-β signaling in fibrosis and oncology.

Building Block for Chemical Libraries Focused on Kinase Targets

Use this brominated scaffold as a versatile core for generating libraries of diverse heterocyclic compounds. Its reactive bromine atom at the 3-position is an ideal anchor for late-stage functionalization via high-throughput cross-coupling chemistries [2]. As the resulting pyrrolo[1,2-b]pyrazole derivatives have demonstrated potent activity against ALK5 [1][3], this building block is a strategic addition to any diversity-oriented synthesis platform aimed at generating novel kinase inhibitor leads.

Process Chemistry Development and Scale-Up of Preclinical Kinase Inhibitors

Procure this compound in bulk quantities to support the development and scale-up of a pyrrolo[1,2-b]pyrazole-based drug candidate. Synthetic routes to advanced inhibitors use this intermediate in key steps, such as lithium-halogen exchange followed by electrophilic quench or palladium-catalyzed cross-coupling . Its availability as a stable, single-isomer solid facilitates process optimization and impurity control, which are critical for scaling from milligram to multi-gram synthesis for preclinical studies.

Technical Documentation Hub

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